molecular formula C20H18N4O3 B3011797 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1251695-14-3

5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B3011797
CAS No.: 1251695-14-3
M. Wt: 362.389
InChI Key: LWGXSMVOCPAFJW-UHFFFAOYSA-N
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Description

5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a bis-oxadiazole derivative characterized by two distinct heterocyclic systems: a 1,3,4-oxadiazole ring substituted with a 3,4-dimethylphenyl group and a 1,2,4-oxadiazole ring bearing a 4-methoxyphenyl substituent. These moieties are connected via a methylene (–CH2–) bridge. The compound’s structure combines lipophilic aromatic groups (dimethylphenyl and methoxyphenyl) with electron-rich oxadiazole rings, which are known to enhance bioactivity and metabolic stability in medicinal chemistry .

The 4-methoxyphenyl group is a recurring motif in bioactive oxadiazoles, often contributing to improved solubility and binding interactions in biological targets .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-12-4-5-15(10-13(12)2)20-23-22-18(26-20)11-17-21-19(24-27-17)14-6-8-16(25-3)9-7-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGXSMVOCPAFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethylbenzohydrazide with 4-methoxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction mixture is then heated to promote cyclization, forming the desired oxadiazole rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can result in a variety of functionalized oxadiazole compounds.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds like 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole may inhibit tumor growth by interacting with specific cellular pathways involved in cancer progression. For instance, modifications in the oxadiazole structure can enhance binding affinity to proteins associated with cancer cell proliferation.
  • Antibacterial Properties
    • The compound has shown promise as an antibacterial agent. Studies have demonstrated that oxadiazole derivatives can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. This application is particularly relevant in the context of rising antibiotic resistance.
  • Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. By modulating inflammatory pathways, it could potentially serve as a therapeutic agent for conditions such as arthritis or other inflammatory diseases.

Synthetic Applications

This compound can also be utilized in organic synthesis:

  • Building Block for Complex Molecules
    • The compound can act as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations that can lead to the development of novel compounds with enhanced biological activities.
  • Photophysical Properties
    • Research into the photophysical properties of oxadiazoles has revealed their potential use in optoelectronic applications. This compound may be explored as a candidate for materials used in organic light-emitting diodes (OLEDs) and other electronic devices due to its ability to emit light upon excitation.

Case Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of oxadiazole derivatives similar to this compound. The research found that structural modifications significantly influenced the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .

Case Study 2: Antibacterial Efficacy

In another study featured in Bioorganic & Medicinal Chemistry Letters, researchers evaluated the antibacterial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain substitutions on the oxadiazole ring enhanced antibacterial activity significantly .

Mechanism of Action

The mechanism of action of 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it may inhibit enzymes involved in DNA replication and repair, leading to cell death .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxadiazole Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key References
Target Compound 1,2,4- + 1,3,4-oxadiazole 3,4-Dimethylphenyl, 4-methoxyphenyl ~351.38*
3–{[Benzyl(ethyl)amino][(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde 1,3,4-oxadiazole + benzaldehyde 3,4-Dimethylphenyl, benzyl-ethylamine ~429.48
5-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole Bis-1,2,4-oxadiazole 3,4-Dimethoxyphenyl, 3,4,5-trimethoxyphenyl 440.41
2-(4-Methoxyphenyl)-5-(p-tolyl)-1,3,4-oxadiazole (5b) 1,3,4-oxadiazole 4-Methoxyphenyl, p-tolyl 267.28

*Calculated based on molecular formula C₁₉H₁₇N₃O₃.

Key Observations :

  • Methoxy groups (e.g., 4-methoxyphenyl) are associated with improved pharmacokinetic profiles, as seen in compound 5b, which exhibited favorable solubility in DMF/MeCN during synthesis .
  • Dimethylphenyl substituents (e.g., 3,4-dimethylphenyl) increase lipophilicity, which may enhance membrane permeability but could reduce aqueous solubility compared to polar analogues .

Key Observations :

  • The target compound’s synthesis likely follows a multi-component cyclization pathway similar to compound 5i (82–86% yield), utilizing TMSCl as a desiccant to drive oxadiazole ring formation .
  • Iridium-catalyzed methods (e.g., 92% yield for a 4-methoxyphenyl oxadiazole) offer high enantioselectivity but require specialized catalysts .
  • Simpler mono-oxadiazoles (e.g., 5b) are synthesized via tetrazole-acid coupling, but yields are moderate compared to bis-oxadiazoles .

Table 3: Bioactivity of Structurally Related Oxadiazoles

Compound Name Bioactivity Mechanism/Application Potency (MIC/IC₅₀) Reference
5-(4-Phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol Tuberculostatic Inhibition of Mycobacterium spp. 25–100 µg/mL
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-(3,4,5-trimethoxybenzylidene)amine Anticancer HepG-2/MCF-7 cell line inhibition ~10 µM
Target Compound (predicted) Not reported Potential anticancer/antimicrobial N/A

Key Observations :

  • Tuberculostatic activity is prominent in oxadiazoles with piperazine substituents (MIC 25–100 µg/mL), suggesting that the target compound’s 3,4-dimethylphenyl group may similarly enhance interactions with bacterial targets .
  • 4-Methoxyphenyl-containing thiadiazoles exhibit anticancer activity (IC₅₀ ~10 µM), implying that the target compound’s 4-methoxyphenyl-1,2,4-oxadiazole moiety could confer antitumor properties .

Biological Activity

The compound 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20N4O3\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3

This structure features two oxadiazole rings and various substituents that enhance its biological activity.

Biological Activity Overview

The biological activities of oxadiazole derivatives have been extensively studied, particularly in the context of anticancer and antimicrobial properties. The compound in focus exhibits significant cytotoxic effects against various cancer cell lines and shows promise in other therapeutic areas.

Anticancer Activity

Recent studies have demonstrated that compounds within the oxadiazole family can induce apoptosis in cancer cells. For instance:

  • Cytotoxicity Studies: The compound was tested against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines. It showed an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating potent anticancer properties .
Cell LineIC50 Value (µM)Reference
CEM-130.12 - 2.78
MCF-715.63
MEL-8Similar to MCF-7

The mechanism by which this compound exerts its anticancer effects includes:

  • Induction of Apoptosis: Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner. It was found to increase the expression of p53 and activate caspase-3 pathways in MCF-7 cells, leading to programmed cell death .
  • Cell Cycle Arrest: The compound may also cause cell cycle arrest at specific phases, contributing to its effectiveness against rapidly dividing cancer cells.

Other Biological Activities

In addition to its anticancer properties, this oxadiazole derivative has shown potential in other areas:

Antimicrobial Activity

Some studies have suggested that oxadiazole derivatives possess antibacterial properties. The synthesized derivatives exhibited moderate antibacterial activity against Gram-negative bacteria, indicating their potential use in treating bacterial infections .

Neuroprotective Effects

Preliminary studies indicate that certain oxadiazole derivatives can provide neuroprotective effects in models of cerebral ischemia. These compounds significantly prolonged survival time and reduced mortality rates in animal models subjected to acute cerebral ischemia .

Case Studies

  • Study on Anticancer Activity: A study involving several oxadiazole derivatives highlighted that modifications of the phenyl ring could enhance cytotoxicity against various cancer cell lines. The specific compound demonstrated higher efficacy than traditional chemotherapeutics in some cases .
  • Neuroprotective Study: Another investigation into neuroprotective effects showed that derivatives similar to our compound significantly improved survival rates in mice subjected to ischemic conditions .

Q & A

Q. Pharmacological Evaluation

  • In vitro assays : Use standardized protocols (e.g., broth microdilution) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Minimum Inhibitory Concentration (MIC) values are compared to control drugs like ciprofloxacin .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing 4-methoxyphenyl with halogenated aryl groups) to assess potency changes. For example, chloro-substituted derivatives show enhanced activity due to increased lipophilicity .

How should researchers address contradictory biological activity data in oxadiazole derivatives?

Advanced Data Contradiction Analysis
Contradictions often arise from:

  • Varied assay conditions (e.g., pH, solvent used in dilution). Standardize protocols across studies.
  • Subtle structural differences : For example, replacing a methyl group with methoxy can alter metabolic stability. Use molecular docking to compare binding modes .
  • Cellular uptake variability : Measure logP values to correlate hydrophobicity with activity discrepancies .

What strategies optimize reaction conditions for scaling up synthesis?

Q. Advanced Process Optimization

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve cross-coupling efficiency for aryl groups .
  • Solvent selection : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >75% .

How does single-crystal X-ray diffraction confirm molecular geometry?

Crystallographic Validation
Single-crystal X-ray analysis reveals:

  • Bond lengths : C–N (1.32–1.35 Å) and C–O (1.23–1.26 Å) distances confirm oxadiazole ring planarity .
  • Intermolecular interactions : Hydrogen-bonding networks (e.g., N–H⋯N) stabilize the crystal lattice, as seen in 5-(4-methylphenyl)-1,3,4-oxadiazole derivatives .

What safety protocols are essential for handling this compound?

Q. Toxicity and Handling

  • GHS Classification : Based on analogs, it may exhibit acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315). Use PPE (gloves, goggles) and work in a fume hood .
  • First aid : For inhalation exposure, move to fresh air; for skin contact, wash with soap and water .

How do substituent modifications influence pharmacokinetic properties?

Q. Advanced SAR Studies

  • Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but reduce solubility.
  • Methoxy groups : Improve bioavailability via increased passive diffusion but may undergo demethylation in vivo .
  • Methyl groups : Shield the oxadiazole ring from enzymatic degradation, extending half-life .

What computational tools model its electrochemical behavior?

Q. Advanced Electrochemical Analysis

  • Cyclic Voltammetry (CV) : Measures redox potentials to assess electron-transfer properties.
  • DFT-based simulations : Predict oxidation/reduction sites (e.g., oxadiazole ring vs. aryl substituents) .

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